2-Amino-6-chlorobenzoxazole
Overview
Description
2-Amino-6-chlorobenzoxazole is a heterocyclic aromatic compound with the molecular formula C7H5ClN2O. It is a derivative of benzoxazole, where an amino group is substituted at the second position and a chlorine atom at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chlorobenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-4-chlorophenol with formic acid or formamide under acidic conditions to form the benzoxazole ring . Another approach involves the use of 2-amino-4-chlorophenol with aldehydes or ketones in the presence of catalysts like samarium triflate or copper iodide .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of 2-amino-4-chlorophenol with orthoesters or isothiocyanates under controlled conditions. These methods ensure high yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chlorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields various amine derivatives.
Substitution: Forms substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
2-Amino-6-chlorobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of dyes, pigments, and functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-chlorobenzoxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the chlorine substitution, leading to different chemical properties and reactivity.
6-Chlorobenzoxazole: Lacks the amino group, affecting its biological activity and applications.
Uniqueness: 2-Amino-6-chlorobenzoxazole is unique due to the presence of both amino and chlorine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVLGVKMTTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200125 | |
Record name | Benzoxazole, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-68-2 | |
Record name | 2-Amino-6-chlorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52112-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2-amino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52112-68-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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